molecular formula C4H4O2 B1219807 Penitricin CAS No. 92279-91-9

Penitricin

Cat. No.: B1219807
CAS No.: 92279-91-9
M. Wt: 84.07 g/mol
InChI Key: YZURNKPBQUTNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penitricin is a novel antibiotic compound originally isolated from the culture filtrate of the fungal strain Penicillium aculeatum NR 5165 . Taxonomically, production of this antibiotic is specific to P. aculeatum and not produced by closely related species . Chemically, this compound has been determined to be a hydroxymethylcyclopropenone, a structure confirmed by chemical synthesis . This places it in the cyclopropenone class of compounds, which are characterized by a highly strained and reactive three-membered ring . The cyclopropenone core is significant for its substantial ring strain and amphiphilic reactivity, making it a versatile precursor in organic synthesis and a potential motif for designing irreversible enzyme inhibitors . Physico-chemical studies have identified that the producer strain co-produces two open-ringed metabolites, designated penitricins B and C . From a biological perspective, this compound demonstrates activity against Gram-negative bacteria . Furthermore, its cyclopropenone structure is associated with the ability to inhibit plasma transglutaminase, also known as coagulation Factor VIII . This combination of antimicrobial and enzyme-inhibiting properties makes this compound a compound of significant interest for biochemical and pharmacological research. Its unique structure serves as a valuable scaffold for studying cyclopropenone chemistry and for developing new biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92279-91-9

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

IUPAC Name

2-(hydroxymethyl)cycloprop-2-en-1-one

InChI

InChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2

InChI Key

YZURNKPBQUTNBC-UHFFFAOYSA-N

SMILES

C1=C(C1=O)CO

Canonical SMILES

C1=C(C1=O)CO

Other CAS No.

92279-91-9

Synonyms

penitricin
penitricin A
Ro 09-0804
Ro-09-0804

Origin of Product

United States

Chemical Reactions Analysis

Cycloaddition Reactions

Penitricin derivatives undergo [1+2] and [3+2] cycloadditions with electron-deficient olefins, generating cyclopropanes and cyclopentenones, respectively. Reaction conditions significantly influence product distribution:

  • [1+2] Cycloaddition : Dominates at lower temperatures (70–100°C), producing cyclopropanes.

  • [3+2] Cycloaddition : Favored at higher temperatures (140°C), yielding cyclopentenone derivatives .

Reaction TypeTemperature RangeMajor Product
[1+2]70–100°CCyclopropane
[3+2]140°CCyclopentenone

Ring-Opening and Isomerization

Thermolysis of substituted cyclopropenone acetals generates vinyl carbenes, which participate in cycloadditions or rearrange to form trimethylenemethane species . These intermediates are key to synthesizing buckminsterfullerenes and related heterocycles.

Biocidal Activity

This compound’s antibiotic activity against Gram-negative bacteria is linked to its cyclopropenone ring, which likely disrupts cellular processes through covalent binding to enzymes or nucleic acids .

Drug Development

The structural simplicity and reactivity of this compound make it a candidate for developing novel antimicrobial agents. Synthetic analogs with modified substituents (e.g., phenyl groups) exhibit varied biological potencies, suggesting tunable therapeutic potential .

Material Science

Cyclopropenone derivatives, including this compound, serve as precursors for advanced materials like fullerenes and spirocyclic compounds . Their thermal and photochemical reactivity facilitates controlled polymerization and self-assembly processes.

Preparation Methods

Microbial Strain Selection and Fermentation Conditions

This compound is biosynthesized primarily by Penicillium aculeatum strains NR 5165 and NR 6216, with the latter being a spontaneous mutant of the former. These strains are maintained on malt-extract agar slants containing glucose (1%), Soytone (0.1%), yeast extract (0.1%), and malt extract (1%). For large-scale production, submerged fermentation is conducted in PEP medium, which comprises glucose (2%), Polypeptone (1%), magnesium sulfate heptahydrate (0.1%), and copper sulfate pentahydrate (0.01 mM) in 0.05 M phosphate buffer (pH 5.7). Copper ions are indispensable for both growth and this compound synthesis, as their omission reduces yields by over 80%.

Role of Copper in Metabolic Pathways

Copper acts as a cofactor for enzymes involved in the oxidation of trans-2-butene-1,4-diol to 4-hydroxycrotonaldehyde, a key intermediate in this compound biosynthesis. Comparative studies show that media containing 0.01 mM CuSO₄·5H₂O yield this compound concentrations of 2.2 mM after 5.5 hours of bioconversion, whereas copper-deficient media produce negligible amounts.

Bioconversion Process and Intermediate Isolation

Bioconversion begins with the preparation of washed mycelia. P. aculeatum mycelia are grown in PEP medium for 4 days at 24°C, harvested via filtration, and starved in phosphate buffer to deplete endogenous substrates. These mycelia are then suspended in solutions containing precursors such as trans-2-butene-1,4-diol or its derivatives.

Substrate Specificity and Kinetics

The bioconversion of trans-2-butene-1,4-diol to this compound proceeds through two intermediates: 4-hydroxycrotonaldehyde (this compound B) and this compound C (Fig. 1). Time-course experiments reveal that 6.25 mM trans-2-butene-1,4-diol is fully converted to this compound B within 3 hours, with subsequent oxidation to this compound occurring at a rate of 0.4 mM/hour. Maximum this compound titers (2.2 mM) are achieved after 5.5 hours under optimal conditions (24°C, 180 rpm agitation).

Table 1: Bioconversion Efficiency of trans-2-Butene-1,4-Diol Derivatives

SubstrateConcentration (mM)ProductYield (mM)Time (h)
trans-Butenediol6.25This compound B6.253
This compound B6.25This compound2.25.5
This compound C120This compound40.524

Data adapted from Okuda et al. (1985).

Downstream Processing and Purification

Post-fermentation broth is filtered to remove mycelia, and the filtrate is extracted with ethyl acetate to eliminate lipophilic impurities. The aqueous layer is subjected to gel filtration chromatography using Sephadex G-10, followed by high-performance liquid chromatography (HPLC) on Shodex Ionpak S801 columns. Final purification yields this compound as a colorless oil, characterized by mass spectrometry (m/z 85 [M+1]) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of this compound

Propargyl Alcohol as a Starting Material

The chemical synthesis of this compound begins with propargyl alcohol, which undergoes oxidative cyclization to form hydroxymethylcyclopropenone (Fig. 2). This one-step process involves treating propargyl alcohol with a hypervalent iodine reagent (e.g., phenyliodine(III) bis(trifluoroacetate)) in dichloromethane at −20°C. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, yielding this compound in 65–70% purity.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Reactions conducted above 0°C favor side products such as propargyl aldehyde.

  • Solvent : Dichloromethane provides optimal solubility and stabilizes the cyclopropenone intermediate.

  • Oxidant Stoichiometry : A 1:1 molar ratio of propargyl alcohol to phenyliodine(III) bis(trifluoroacetate) minimizes overoxidation.

Alternative Synthetic Routes

Alternative methods involve the condensation of acetylene derivatives with carbonyl compounds. For example, diphenylcyclopropenone analogs are synthesized via Favorskii-type reactions between benzyl dichloride and ketene acetals. While these routes are less efficient for this compound itself, they provide structural insights for derivatives.

Comparative Analysis of Biosynthetic and Synthetic Methods

Yield and Scalability

  • Biosynthesis : Yields up to 2.2 mM (∼300 mg/L) are achievable in shake-flask cultures, but scalability is limited by microbial growth rates and substrate inhibition.

  • Chemical Synthesis : Batch reactions produce 40–50 mg of this compound per gram of propargyl alcohol, but require costly reagents and stringent conditions.

Economic and Environmental Considerations

Biosynthesis is more sustainable due to its aqueous reaction conditions and renewable substrates, whereas chemical synthesis generates halogenated waste (e.g., trifluoroacetic acid) .

Q & A

Q. Q1. What experimental models are most appropriate for studying Penitricin’s antifungal mechanisms in vitro?

Methodological Answer:

  • Standardized assays include broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. .
  • Membrane permeability studies : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption kinetics, correlating with this compound’s polyene-mediated ergosterol binding .
  • Controls : Include comparator antifungals (e.g., amphotericin B) and sterol-deficient mutants to isolate mechanism-specific effects .

Q. Q2. How can researchers address contradictory MIC values for this compound across published studies?

Methodological Answer:

  • Data harmonization : Adhere to CLSI/EUCAST guidelines for standardized inoculum preparation (1–5 × 10³ CFU/mL) and incubation conditions (35°C for 48h) .
  • Meta-analysis : Stratify data by fungal strain (e.g., C. albicans vs. non-albicans), growth phase (planktonic vs. biofilm), and assay methodology (agar dilution vs. microdilution) .
  • Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability in MIC reporting .

Advanced Research Questions

Q. Q3. What experimental designs optimize the evaluation of this compound’s synergistic effects with azoles in resistant fungal isolates?

Methodological Answer:

  • Checkerboard assay : Use fractional inhibitory concentration indices (FICI ≤0.5) to quantify synergy against azole-resistant C. glabrata .
  • Mechanistic validation : Perform RNA-seq to assess ERG11 upregulation pre/post-Penitricin exposure, confirming target pathway modulation .
  • In vivo validation : Use immunosuppressed murine models with staggered dosing regimens to mimic clinical co-administration scenarios .

Q. Q4. How can researchers resolve discrepancies between in vitro efficacy and in vivo toxicity profiles of this compound?

Methodological Answer:

  • Toxicokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy (AUC/MIC) with nephrotoxicity markers (e.g., serum creatinine) .
  • Species-specific metabolism : Compare murine vs. human hepatocyte models to identify metabolic pathways (e.g., CYP450 isoforms) contributing to toxicity .
  • Alternative formulations : Test liposomal encapsulation or pegylation to reduce renal accumulation while maintaining antifungal activity .

Q. Q5. What frameworks are recommended for designing clinical trials investigating this compound’s prophylactic use in immunocompromised populations?

Methodological Answer:

  • PICOT framework :
    • P : Hematopoietic stem cell transplant recipients.
    • I : Daily oral this compound (20 mg/kg).
    • C : Placebo or standard prophylaxis (e.g., fluconazole).
    • O : Incidence of invasive fungal infections at 100 days post-transplant.
    • T : 12-month follow-up .
  • Ethical considerations : Ensure equipoise by referencing systematic reviews on existing prophylaxis failure rates .

Methodological Guidance for Data Interpretation

Q. Q6. How should researchers analyze conflicting data on this compound’s impact on fungal biofilm eradication?

Methodological Answer:

  • Biofilm-specific assays : Use crystal violet staining or XTT reduction assays to quantify biomass/metabolic activity post-treatment .
  • Confocal microscopy : Validate biofilm penetration using fluorescently labeled this compound analogs .
  • Machine learning : Apply clustering algorithms to identify biofilm phenotypes (e.g., extracellular matrix composition) associated with treatment resistance .

Q. Q7. What statistical approaches mitigate bias in retrospective studies of this compound’s real-world efficacy?

Methodological Answer:

  • Propensity score matching : Adjust for confounding variables (e.g., comorbidities, prior antifungal exposure) .
  • Sensitivity analysis : Test robustness of findings against unmeasured confounders using E-values .
  • Reporting standards : Follow STROBE guidelines for observational studies to ensure transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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